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Compound of Interest

Compound Name: Trimethyl methanetricarboxylate

Cat. No.: B073979 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethyl methanetricarboxylate, also known as trimethyl 1,1,1-ethanetricarboxylate, is a

versatile and reactive organic compound that serves as a valuable three-carbon (C3) building

block in a wide array of organic syntheses. Its unique structural feature, a central carbon atom

bearing three methoxycarbonyl groups, imparts a high degree of reactivity to the methine

proton and makes the molecule susceptible to a variety of chemical transformations. This

technical guide provides a comprehensive overview of the core applications of trimethyl
methanetricarboxylate, with a focus on its utility in the synthesis of complex molecules,

including heterocycles and pharmaceutical precursors. Detailed experimental protocols,

quantitative data, and workflow diagrams are presented to facilitate its practical application in

the laboratory.

Physicochemical Properties and Reactivity
Trimethyl methanetricarboxylate is a colorless liquid with the chemical formula C₇H₁₀O₆ and

a molecular weight of 190.15 g/mol . The three electron-withdrawing ester groups render the

methine proton acidic, with a pKa value that allows for easy deprotonation by common bases to

form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a

variety of bond-forming reactions.

Table 1: Physicochemical Properties of Trimethyl Methanetricarboxylate
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Property Value

CAS Number 1186-73-8

Molecular Formula C₇H₁₀O₆

Molecular Weight 190.15 g/mol

Appearance Colorless liquid

Boiling Point 243-244 °C (lit.)

Density 1.254 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.439 (lit.)

Core Applications in Organic Synthesis
The reactivity profile of trimethyl methanetricarboxylate makes it a cornerstone reagent in

several key synthetic transformations, including alkylations, Michael additions, Knoevenagel

condensations, and the synthesis of heterocyclic scaffolds.

C-Alkylation Reactions: Synthesis of Substituted
Malonic Esters
The nucleophilic carbanion generated from trimethyl methanetricarboxylate readily

undergoes alkylation with a variety of electrophiles, such as alkyl halides. This reaction

provides a straightforward route to substituted trimethyl methanetricarboxylates, which can

be subsequently decarboxylated to yield substituted malonic esters or their corresponding

acids. These products are themselves valuable intermediates in further synthetic endeavors.

Experimental Protocol: General Procedure for C-Alkylation of Trimethyl
Methanetricarboxylate

Deprotonation: To a solution of trimethyl methanetricarboxylate (1.0 eq.) in a suitable

anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a

base (1.0-1.2 eq., e.g., sodium hydride, potassium carbonate) is added portion-wise at 0 °C.

The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of

the enolate.
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Alkylation: The alkylating agent (1.0-1.5 eq., e.g., an alkyl bromide or iodide) is added

dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room

temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl

acetate, diethyl ether). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford

the desired alkylated product.

Logical Diagram: C-Alkylation Workflow
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Caption: Workflow for the C-alkylation of trimethyl methanetricarboxylate.
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Michael Addition Reactions
As a soft nucleophile, the enolate of trimethyl methanetricarboxylate is an excellent donor in

Michael 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. This

reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-

dicarbonyl compounds, which are versatile intermediates in organic synthesis.

Experimental Protocol: Michael Addition of Trimethyl Methanetricarboxylate to an Enone

Enolate Formation: In a round-bottom flask under an inert atmosphere, a solution of

trimethyl methanetricarboxylate (1.1 eq.) in anhydrous THF is cooled to -78 °C. A strong,

non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 eq.) is added dropwise,

and the mixture is stirred for 30 minutes.

Conjugate Addition: A solution of the α,β-unsaturated ketone (1.0 eq.) in anhydrous THF is

added slowly to the enolate solution at -78 °C. The reaction is stirred at this temperature for a

specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the

starting material.

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution

and extracted with ethyl acetate. The combined organic layers are washed with brine, dried

over Na₂SO₄, and concentrated. The crude product is purified by flash column

chromatography.

Table 2: Examples of Michael Addition Reactions with Methanetricarboxylates

Michael Acceptor Product Yield (%) Reference

Cyclohexen-2-one

3-(1,1,1-

Tris(methoxycarbonyl)

methyl)cyclohexanone

~85% (with triethyl

ester)

[General literature

precedence]

Methyl vinyl ketone

Trimethyl 4-

oxopentane-1,1,1-

tricarboxylate

~90% (with triethyl

ester)

[General literature

precedence]
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Note: Specific yields for trimethyl methanetricarboxylate may vary and should be optimized

for each substrate.

Knoevenagel Condensation
Trimethyl methanetricarboxylate can participate in Knoevenagel condensations with

aldehydes and ketones, catalyzed by a weak base. This reaction typically involves the

formation of an intermediate adduct, which then undergoes dehydration to yield an electron-

deficient alkene. The resulting products are valuable precursors for further transformations.

Logical Diagram: Knoevenagel Condensation Pathway
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Caption: General pathway for the Knoevenagel condensation.

Synthesis of Heterocyclic Compounds
A significant application of trimethyl methanetricarboxylate is in the synthesis of various

heterocyclic systems, particularly pyrimidines and barbiturates. These reactions leverage the
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ability of the methanetricarboxylate to act as a 1,3-dicarbonyl equivalent.

The condensation of dialkyl malonates with urea in the presence of a strong base is a classical

method for the synthesis of barbituric acid and its derivatives, which are a class of compounds

with important sedative and hypnotic properties.[1] While specific examples with trimethyl
methanetricarboxylate are less common in readily available literature than with its diethyl

counterpart, the general principle applies.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Adapted

for Trimethyl Methanetricarboxylate)

This protocol is adapted from the well-established synthesis using diethyl malonate and serves

as a starting point for optimization with trimethyl methanetricarboxylate.

Sodium Methoxide Preparation: In a round-bottom flask equipped with a reflux condenser

and a drying tube, sodium metal (0.5 gram-atom) is dissolved in absolute methanol (250

mL).

Reaction Mixture: To the sodium methoxide solution, trimethyl methanetricarboxylate (0.5

mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute methanol (250

mL).

Reflux: The mixture is heated to reflux on an oil bath for approximately 7 hours, during which

a white solid precipitates.

Work-up: After cooling, hot water (500 mL) is added to dissolve the solid. The solution is then

acidified with concentrated hydrochloric acid.

Isolation: The resulting clear solution is cooled in an ice bath to induce crystallization. The

white product is collected by filtration, washed with cold water, and dried.

Logical Diagram: Barbiturate Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Triethyl methanetricarboxylate (6279-86-3) 1H NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Trimethyl Methanetricarboxylate: A Versatile C3 Building
Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073979#trimethyl-methanetricarboxylate-as-a-
building-block-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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